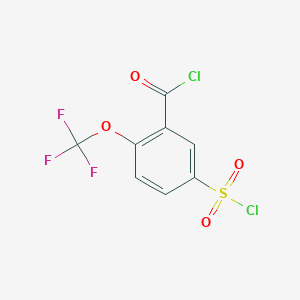

5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride

Description

Propriétés

IUPAC Name |

5-chlorosulfonyl-2-(trifluoromethoxy)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O4S/c9-7(14)5-3-4(18(10,15)16)1-2-6(5)17-8(11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKSNOBZTGWNTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

solubility of 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl Chloride in Organic Solvents

Abstract

5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is a highly reactive, polyfunctionalized aromatic compound of significant interest in advanced organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its utility is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive analysis of the solubility profile of this compound in common organic solvents. Due to the compound's dual reactive centers—an acyl chloride and a sulfonyl chloride—its interaction with solvents is complex, often involving reaction rather than simple dissolution. This guide synthesizes predictive solubility principles based on the molecule's structural components, outlines a qualitative and predictive solubility framework, discusses the critical aspect of solvent reactivity, and provides a robust experimental protocol for precise solubility determination.

Introduction and Physicochemical Characterization

5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is a complex derivative of benzoic acid. Its chemical structure, featuring a highly electrophilic benzoyl chloride group, a strongly electron-withdrawing chlorosulfonyl group, and a lipophilic trifluoromethoxy group, dictates a unique and challenging solubility profile. Understanding this profile is paramount for chemists in designing reaction media, controlling reaction kinetics, and developing purification strategies.

The molecule's properties are a composite of its functional groups:

-

Benzoyl Chloride Moiety : This acyl chloride is a powerful acylating agent.[1] The carbonyl carbon is highly electrophilic due to the inductive effects of both the carbonyl oxygen and the chlorine atom, making it susceptible to nucleophilic attack.[2] This reactivity is a primary determinant of its stability in many solvents.

-

Chlorosulfonyl Group (-SO₂Cl) : Similar to the acyl chloride, the sulfonyl chloride group is a potent electrophile.[3] The sulfur atom is readily attacked by nucleophiles, leading to the formation of sulfonamides or sulfonate esters.[4][5] Its presence significantly increases the molecule's reactivity, especially towards protic and nucleophilic solvents.

-

Trifluoromethoxy Group (-OCF₃) : This group is a bioisostere for methoxy but imparts profoundly different properties. It is strongly electron-withdrawing and is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch-Leo π value of +1.04.[2][6][7] This high lipophilicity enhances solubility in non-polar organic solvents and is a key factor in predicting the compound's behavior.[8]

The combination of two highly reactive, polar functional groups with a lipophilic aromatic system results in a molecule that is polar, aprotic, and highly susceptible to solvolysis.

Predictive Solubility Profile

Direct quantitative solubility data for 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is not widely published. However, by analyzing the behavior of its structural analogues—benzoyl chloride and benzenesulfonyl chloride—and factoring in the influence of the trifluoromethoxy group, a reliable predictive solubility profile can be constructed. The principle of "like dissolves like" governs, but must be applied with caution due to the compound's extreme reactivity.

Table 1: Predictive Solubility of 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility/Interaction | Rationale and Expert Insights |

| Aprotic, Non-polar | Hexane, Cyclohexane, Toluene | Soluble to Highly Soluble | The trifluoromethoxy group significantly increases lipophilicity, promoting dissolution in non-polar environments.[6][8] The overall polarity of the molecule is high, but van der Waals interactions with aromatic and aliphatic hydrocarbons are favorable. Toluene is expected to be an excellent solvent due to π-π stacking interactions with the benzene ring. |

| Aprotic, Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Highly Soluble | These solvents are polar enough to solvate the polar functional groups without being nucleophilic enough to cause rapid decomposition. DCM is an excellent choice for reactions and handling, as it effectively dissolves a wide range of acyl and sulfonyl chlorides.[9] |

| Aprotic, Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Highly Soluble | Ethers are common solvents for reactions involving benzoyl chloride and benzenesulfonyl chloride.[5][9] They are polar enough to ensure dissolution, but THF may contain peroxide impurities and water, which can initiate degradation. Anhydrous ethers are strongly recommended. |

| Aprotic, Polar (Non-nucleophilic) | Acetonitrile (MeCN) | Soluble | Acetonitrile is a polar aprotic solvent that can solvate the molecule. However, its polarity is lower than DMSO or DMF, and it is less nucleophilic, making it a potentially suitable medium for reactions where the integrity of the substrate is critical. |

| Aprotic, Polar (Nucleophilic) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Reactive / Soluble with Decomposition | While the compound would likely dissolve, these solvents are nucleophilic and can react with both the acyl chloride and sulfonyl chloride moieties, particularly upon heating.[10] Use with caution and at low temperatures is advised if no alternatives are available. |

| Protic, Alcohols | Methanol (MeOH), Ethanol (EtOH) | Reactive | Alcohols are nucleophiles that will readily react with both the acyl chloride to form an ester and the sulfonyl chloride to form a sulfonate ester.[5][11][12] These are not suitable solvents if the starting material's integrity is required. |

| Protic, Water | Water (H₂O) | Reactive / Insoluble | The compound is expected to be insoluble due to its large, lipophilic structure.[6] More importantly, it will react violently and exothermically with water, including atmospheric moisture, to hydrolyze into the corresponding carboxylic and sulfonic acids, releasing corrosive HCl gas.[3][13][14] Anhydrous conditions are mandatory for handling.[15] |

Critical Analysis of Solvent Reactivity

The term "solubility" for this compound must be interpreted as dissolution without significant chemical degradation. The two primary reaction pathways with solvents are nucleophilic acyl substitution at the benzoyl chloride carbonyl carbon and nucleophilic substitution at the sulfonyl chloride sulfur atom.

-

Reaction with Protic Solvents : Solvents with active protons, such as water and alcohols, act as nucleophiles. The lone pair on the oxygen atom attacks the electrophilic centers, leading to rapid solvolysis.[5] This process is irreversible and precludes the use of these solvents for simple dissolution.

-

Reaction with Nucleophilic Aprotic Solvents : Solvents like DMSO and DMF, while aprotic, are sufficiently nucleophilic to attack the acyl and sulfonyl chlorides, especially at elevated temperatures. This can lead to complex side reactions and impurities.

Therefore, the ideal solvents for 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride are aprotic and non-nucleophilic . Halogenated solvents like dichloromethane and non-polar aromatic solvents like toluene represent the best balance of solvating power and chemical inertness.

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The OECD Test Guideline 105, known as the Shake-Flask Method , is the gold standard for determining the equilibrium solubility of a substance.[16][17]

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[18][19]

Mandatory Safety Precautions

Due to the compound's high reactivity and corrosivity, all handling must be performed under an inert, anhydrous atmosphere (e.g., in a glovebox or using Schlenk techniques) and inside a certified chemical fume hood.[1][20][21] Comprehensive Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), splash goggles, a face shield, and a lab coat, is mandatory.[15]

Step-by-Step Methodology

-

Preparation of Saturated Solution :

-

Add an excess amount of 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride to a known volume of anhydrous solvent in a sealed vial. An excess is confirmed by the presence of visible, undissolved solid.

-

Seal the vial tightly under an inert atmosphere (e.g., nitrogen or argon).

-

-

Equilibration :

-

Place the vial in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in solution does not change over successive time points.

-

-

Phase Separation :

-

Once equilibrium is established, cease agitation and allow the vial to stand at the constant temperature for several hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a gas-tight syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., PTFE, 0.22 µm) into a clean, dry vial to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.

-

-

Quantitative Analysis (HPLC) :

-

Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

-

Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by a validated HPLC method. A reverse-phase C18 column with a mobile phase such as acetonitrile/water and UV detection is typically appropriate.[22][23]

-

Construct a calibration curve by plotting peak area against concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the equilibrium solubility.

-

Data Reporting

Solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the Shake-Flask method for determining equilibrium solubility.

Caption: Workflow for the OECD Shake-Flask solubility determination method.

Conclusion

The solubility of 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is dominated by its high reactivity and the strong lipophilicity conferred by the trifluoromethoxy group. It is predicted to be highly soluble in aprotic, non-nucleophilic solvents such as dichloromethane, chloroform, and toluene. Conversely, it is reactive and incompatible with protic solvents like water and alcohols, and potentially reactive with nucleophilic aprotic solvents like DMSO and DMF. For any application requiring the dissolution of this compound, the use of anhydrous, inert solvents is essential. Precise quantitative solubility data can be obtained by adhering strictly to the standardized shake-flask protocol outlined herein, coupled with a validated HPLC analytical method. This guide provides the foundational knowledge required for the safe and effective use of this versatile synthetic building block.

References

-

The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

- Trifluoromethoxy group. (n.d.). Grokipedia.

- Acyl chloride. (n.d.). Grokipedia.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

-

Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026, January 26). LinkedIn. Retrieved March 21, 2026, from [Link]

-

What compounds are formed from the reaction of benzoyl chloride with... (n.d.). Pearson. Retrieved March 21, 2026, from [Link]

-

Predict the major products formed when benzoyl chloride (PhCOCl) reacts with the following reagents. (n.d.). Pearson. Retrieved March 21, 2026, from [Link]

-

Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved March 21, 2026, from [Link]

-

Predicting the Solubility of Organic Energy Storage Materials Based on Functional Group Identity and Substitution Pattern. (2023, February 9). PubMed. Retrieved March 21, 2026, from [Link]

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (2011, July 28). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. Retrieved March 21, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved March 21, 2026, from [Link]

-

Principles of HPLC (5) Qualitative and quantitative analysis. (2025, December 9). JASCO Global. Retrieved March 21, 2026, from [Link]

-

OECD Guideline for the Testing of Chemicals 105: Water Solubility. (1995, July 27). OECD. Retrieved March 21, 2026, from [Link]

-

Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (n.d.). Environmental Sciences Europe. Retrieved March 21, 2026, from [Link]

-

Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved March 21, 2026, from [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). ACS Publications. Retrieved March 21, 2026, from [Link]

-

What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025, August 18). Medium. Retrieved March 21, 2026, from [Link]

-

Development and validation of HPLC analytical methods used for determination of assay, content uniformity and dissolution of immediate release candesartan cilexetil 32 mg tablets. (n.d.). Acta Poloniae Pharmaceutica. Retrieved March 21, 2026, from [Link]

-

OECD Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. (2006, March 23). OECD. Retrieved March 21, 2026, from [Link]

-

Enthalpies of transfer from methanol to protic and aprotic solvents of the transition state in the reaction of benzenesulphonyl chloride with imidazole. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 21, 2026, from [Link]

-

Benzenesulfonyl chloride. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

-

Test No. 105: Water Solubility. (n.d.). OECD. Retrieved March 21, 2026, from [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Retrieved March 21, 2026, from [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). ResearchGate. Retrieved March 21, 2026, from [Link]

-

Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. (2001, February 23). ACS Publications. Retrieved March 21, 2026, from [Link]

-

HPLC Testing Procedure. (n.d.). Phenomenex. Retrieved March 21, 2026, from [Link]

-

Kinetic study on pyridinolysis of aryl benzenesulfonates: factors governing regioselectivity and reaction mechanism. (n.d.). Canadian Science Publishing. Retrieved March 21, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2026, March 18). ResearchGate. Retrieved March 21, 2026, from [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Scilit. Retrieved March 21, 2026, from [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). MDPI. Retrieved March 21, 2026, from [Link]

-

TSCA water solubility: Column elution method; shake flask method. (2012, August 3). eCFR. Retrieved March 21, 2026, from [Link]

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of... (n.d.). OUCI. Retrieved March 21, 2026, from [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008, May 24). MDPI. Retrieved March 21, 2026, from [Link]

-

Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

-

an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved March 21, 2026, from [Link]

-

Determination and correlation for solubility of aromatic acids in solvents. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

-

Acyl chloride. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

Sources

- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. Trifluoromethoxy group â Grokipedia [grokipedia.com]

- 7. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acyl chloride â Grokipedia [grokipedia.com]

- 10. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 12. Predict the major products formed when benzoyl chloride (PhCOCl) ... | Study Prep in Pearson+ [pearson.com]

- 13. fishersci.com [fishersci.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

- 18. ptfarm.pl [ptfarm.pl]

- 19. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 20. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 21. benchchem.com [benchchem.com]

- 22. jasco-global.com [jasco-global.com]

- 23. researchgate.net [researchgate.net]

trifluoromethoxy group effect on benzoyl chloride reactivity

The Influence of the Trifluoromethoxy ( OCF3 ) Group on Benzoyl Chloride Reactivity: Mechanisms and Synthetic Applications

Executive Summary

The trifluoromethoxy ( OCF3 ) group is a privileged structural motif in medicinal chemistry and materials science, often referred to as a "super halogen" due to its unique blend of high electronegativity and extreme lipophilicity. When incorporated into reactive intermediates like benzoyl chlorides, the OCF3 group fundamentally alters the electronic landscape of the aromatic ring. This whitepaper provides an in-depth technical analysis of how the OCF3 group modulates acyl chloride reactivity, detailing the underlying electronic causality, providing self-validating experimental protocols, and outlining its implications for drug design.

The Electronic Nature of the OCF3 Group

To predict the reactivity of OCF3 -substituted benzoyl chlorides, one must first deconstruct the electronic push-and-pull of the trifluoromethoxy group. Unlike its non-fluorinated analog, the methoxy ( −OCH3 ) group—which acts as a strong electron-donating group (EDG) via resonance (+R)—the OCF3 group functions as a potent electron-withdrawing group (EWG).

The causality lies in the extreme electronegativity of the three fluorine atoms. These atoms exert a powerful inductive pull (-I) on the oxygen atom, highly polarizing the C−F and O−CF3 bonds. This intense inductive withdrawal severely restricts the oxygen's lone pair electrons, preventing them from effectively participating in p−π conjugation with the aromatic ring[1]. Consequently, the inductive withdrawal (-I) completely eclipses the suppressed resonance donation (+R), rendering the OCF3 group net electron-withdrawing at both the meta and para positions.

Table 1: Comparative Electronic and Lipophilic Parameters

The quantitative impact of these electronic effects is best captured by Hammett substituent constants ( σ ) and Hansch lipophilicity parameters ( π ), which dictate the physicochemical behavior of the molecule[1][2].

| Substituent | Hammett σp | Hammett σm | Hansch π | Dominant Electronic Effect |

| −OCH3 | -0.27 | +0.12 | -0.02 | Resonance Donation (+R) |

| −Cl | +0.23 | +0.37 | +0.71 | Inductive Withdrawal (-I) |

| −OCF3 | +0.35 | +0.38 | +1.04 | Inductive Withdrawal (-I) |

| −CF3 | +0.54 | +0.43 | +0.88 | Inductive Withdrawal (-I) |

Mechanistic Impact on Acyl Chloride Reactivity

Benzoyl chlorides undergo nucleophilic acyl substitution (e.g., amidation, esterification, hydrolysis) via an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

When an OCF3 group is present on the aromatic ring, its net electron-withdrawing nature ( σp=0.35 ) pulls electron density away from the carbonyl carbon. This increases the partial positive charge ( δ+ ) on the carbonyl carbon and lowers the energy of the lowest unoccupied molecular orbital (LUMO), making it highly susceptible to nucleophilic attack. Furthermore, the EWG nature of the OCF3 group stabilizes the developing negative charge on the oxyanion in the transition state. As a result, the activation energy ( Ea ) is lowered, and the reaction kinetics are significantly accelerated compared to unsubstituted benzoyl chloride[3].

Caption: Logical flow of OCF3 electronic effects accelerating acyl chloride reactivity.

Experimental Methodologies

To harness and quantify the reactivity of OCF3 -substituted benzoyl chlorides, rigorous, self-validating experimental protocols are required. The following workflows detail the synthesis of the reactive intermediate and the subsequent kinetic profiling.

Caption: Experimental workflow for synthesizing and kinetically profiling OCF3-benzoyl chlorides.

Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzoyl Chloride

This protocol utilizes a catalytic activation strategy to ensure high conversion rates without degrading the fluorinated moiety[4].

-

Reagent Preparation: Suspend 25.0 g of 4-(trifluoromethoxy)benzoic acid in 300 mL of anhydrous toluene under an inert argon atmosphere.

-

Catalytic Activation: Add 17.3 g of thionyl chloride ( SOCl2 ) followed by 1.0 mL of N,N-dimethylacetamide (DMAc)[4].

-

Causality Check: The DMAc reacts with SOCl2 to form the Vilsmeier-Haack intermediate. This highly electrophilic species rapidly activates the carboxylic acid, lowering the activation energy of the chlorination step and preventing the need for excessive, degradation-inducing heat.

-

-

Reaction Execution: Stir the mixture at 60 °C for 2 hours. The reaction is self-validating via the cessation of SO2 and HCl gas evolution.

-

Isolation & Validation: Distill off the toluene and excess SOCl2 under reduced pressure. The resulting clear liquid is 4-(trifluoromethoxy)benzoyl chloride. Validate via 1H NMR (300 MHz, DMSO- d6 ): look for distinct chemical shifts at δ 7.39-7.52 (2H, m) and 8.01-8.11 (2H, m)[4].

Protocol 2: Kinetic Profiling of Amidation

To quantify the reactivity enhancement provided by the OCF3 group, a pseudo-first-order kinetic assay is employed.

-

Setup: Prepare a 0.01 M solution of 4-(trifluoromethoxy)benzoyl chloride in anhydrous dichloromethane (DCM).

-

Pseudo-First-Order Conditions: Add a 10-fold molar excess (0.1 M) of a standard nucleophile (e.g., benzylamine) and 0.12 M of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.

-

Causality Check: Using a vast excess of the amine isolates the concentration of the acyl chloride as the sole rate-determining variable. This simplifies the rate law to Rate=kobs[AcylChloride] .

-

-

Quenching & Analysis: Extract 100 μL aliquots at 30-second intervals and quench immediately in a methanol/water mixture. Analyze via HPLC (UV detection at 254 nm) to track the disappearance of the acyl chloride peak.

-

Data Validation: Plot ln(Absorbance) versus time. A strictly linear regression validates the pseudo-first-order assumption. The slope of this line yields the observed rate constant ( kobs ). Deviations from linearity immediately flag experimental errors, such as ambient moisture causing competing hydrolysis.

Implications in Drug Design

The accelerated reactivity of OCF3 -benzoyl chlorides makes them highly efficient electrophiles for the late-stage functionalization of complex active pharmaceutical ingredients (APIs). Beyond synthetic utility, the incorporation of the OCF3 moiety via these acyl chlorides imparts profound pharmacological benefits[5].

Because the OCF3 group possesses a high Hansch π value (+1.04), it drastically increases the lipophilicity (logP) of the resulting amide, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[2]. Furthermore, the robust C−F bonds and the electron-withdrawing nature of the group protect the adjacent aromatic ring from cytochrome P450-mediated oxidative metabolism, significantly prolonging the drug's pharmacokinetic half-life[5][6].

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design National Center for Biotechnology Information (PMC)[Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent Beilstein Journal of Organic Chemistry[Link]

-

Ligand Design Enables the Palladium-Catalyzed Intermolecular Carbochlorocarbonylation of Alkynes ChemRxiv[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE | 36823-88-8 [chemicalbook.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mechanism of Action and Chemoselective Reactivity of 5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl Chloride

Executive Summary

In modern medicinal chemistry and agrochemical development, the precise construction of complex molecular architectures relies heavily on versatile building blocks. 5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride (CAS: 2138246-10-1) is a premier bifunctional electrophile designed for orthogonal functionalization[1]. Unlike traditional single-target reagents, its "mechanism of action" in a synthetic context is defined by its dual-reactivity profile: it possesses both an acyl chloride and a sulfonyl chloride moiety. This whitepaper deconstructs the electronic causality, chemoselective mechanisms, and self-validating experimental protocols required to harness this compound effectively.

Structural & Electronic Profiling: The Role of the Trifluoromethoxy Group

The reactivity of 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is fundamentally dictated by its molecular architecture, specifically the presence of the trifluoromethoxy (–OCF₃) group at the ortho position relative to the acyl chloride.

The –OCF₃ group acts as a "pseudo-halogen." It is highly lipophilic and exerts a powerful inductive electron-withdrawing effect (–I) across the aromatic system[2].

-

Effect on the Acyl Center: Positioned ortho to the acyl chloride, the –OCF₃ group inductively pulls electron density away from the carbonyl carbon. This exacerbates the partial positive charge ( δ+ ), making the acyl chloride exceptionally susceptible to nucleophilic attack.

-

Effect on the Sulfonyl Center: Positioned meta to the sulfonyl chloride, the electron-withdrawing nature of the –OCF₃ group also activates the sulfonyl sulfur, though to a slightly lesser degree than the acyl center due to the increased distance.

This electronic environment ensures that both electrophilic centers are highly activated, yet their inherent chemical differences allow for precise, step-wise functionalization[2].

Mechanistic Causality: The Dual-Electrophile Paradigm

The core synthetic utility of this compound lies in its orthogonal chemoselectivity . When exposed to nucleophiles (such as amines), the molecule does not react randomly. Instead, it follows a predictable sequence governed by the Hard-Soft Acid-Base (HSAB) theory and kinetic vs. thermodynamic control[3].

-

Nucleophilic Acyl Substitution (Kinetic Control): The acyl chloride (–COCl) is a "hard" electrophile with a highly polarized, planar π -system. It reacts rapidly with amines at low temperatures (e.g., 0 °C). Because the activation energy barrier for acylation is significantly lower than that for sulfonylation, the reaction is kinetically controlled. The acyl center reacts exclusively, leaving the sulfonyl group intact.

-

Nucleophilic Sulfonyl Substitution (Thermodynamic Control): The sulfonyl chloride (–SO₂Cl) is a "softer," tetrahedral electrophile. Attack at the sulfonyl sulfur requires overcoming a higher steric and electronic activation barrier. Consequently, sulfonylation requires elevated temperatures (e.g., 50 °C) and often the addition of a nucleophilic catalyst (like pyridine or DMAP) to proceed efficiently[4].

Quantitative Reactivity Metrics

To facilitate experimental design, the physicochemical and reactive parameters of the two electrophilic centers are summarized below.

| Functional Group | Electrophilicity | HSAB Character | Optimal Reaction Temp | Activation Barrier | Primary Reaction Type |

| Acyl Chloride (–COCl) | Very High | Hard Acid | 0 °C to 25 °C | Low (Kinetic) | N-Acylation (Amide Formation) |

| Sulfonyl Chloride (–SO₂Cl) | Moderate | Soft Acid | 25 °C to 60 °C | Moderate (Thermodynamic) | N-Sulfonylation (Sulfonamide) |

Self-Validating Experimental Workflows

To exploit the chemoselectivity of 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride, researchers must employ protocols with built-in validation mechanisms. The following two-step workflow guarantees orthogonal functionalization without cross-contamination.

Protocol 1: Chemoselective N-Acylation (Amide Formation)

Objective: Selectively react the acyl chloride with a primary amine while preserving the sulfonyl chloride.

-

Causality of Design: The reaction is strictly maintained at 0 °C to kinetically trap the acyl substitution pathway. N,N-Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophile.

-

Step-by-Step Procedure:

-

Dissolve 1.0 equivalent of 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Cool the reaction vessel to 0 °C using an ice-water bath. Allow 10 minutes for temperature equilibration.

-

Slowly add 1.0 equivalent of the target primary amine and 1.2 equivalents of DIPEA dropwise over 15 minutes.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Self-Validation (IPC): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass completely disappears, replaced by the [M+H]+ peak corresponding to the chlorosulfonyl-amide intermediate. If bis-functionalization is detected, the addition rate was too fast, causing localized heating.

-

Quench & Isolation: Quench the reaction with cold 1M HCl. This protonates any unreacted amine and removes DIPEA, preventing unwanted side reactions during concentration. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure at < 30 °C to prevent thermal degradation of the surviving sulfonyl chloride.

Protocol 2: N-Sulfonylation (Sulfonamide Formation)

Objective: Functionalize the remaining sulfonyl chloride on the intermediate generated in Protocol 1.

-

Causality of Design: The softer sulfonyl chloride requires thermodynamic driving forces. Pyridine is utilized as the solvent/base because it acts as a nucleophilic catalyst, transiently forming a highly reactive sulfonylpyridinium intermediate that accelerates the attack of the secondary amine[3].

-

Step-by-Step Procedure:

-

Dissolve the isolated amide intermediate in anhydrous tetrahydrofuran (THF).

-

Add 1.5 equivalents of a secondary amine and 2.0 equivalents of pyridine.

-

Equip the flask with a reflux condenser and heat the mixture to 50 °C for 4 to 6 hours.

-

-

Self-Validation (IPC): Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The reaction is self-validating when the intermediate spot is entirely consumed, yielding a single, more polar product spot.

-

Quench & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous CuSO₄ (to remove pyridine) and brine. Purify via flash chromatography to isolate the final bis-functionalized compound.

Mechanistic Pathway Visualization

The following diagram illustrates the sequential, orthogonal functionalization of the building block, highlighting the transition from kinetic to thermodynamic control.

Sequential chemoselective functionalization of the bifunctional electrophile.

References

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Ferric Chloride-Mediated Transacylation of N-Acylsulfonamides Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

-

Recent advances in the synthesis of N-acyl sulfonamides Source: RSC Publishing (RSC Advances) URL:[Link]

Sources

Crystallographic Profiling and Structural Dynamics of 5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl Chloride: A Technical Guide

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Compound: 5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride (CAS: 2138246-10-1) Formula: C₈H₃Cl₂F₃O₄S

Executive Summary

In modern drug discovery and agrochemical synthesis, dual-electrophile systems like 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride serve as highly versatile building blocks[1]. Featuring both an acyl chloride and a sulfonyl chloride group, this molecule allows for orthogonal functionalization (e.g., sequential amide and sulfonamide formation). However, the extreme moisture sensitivity and high reactivity of these functional groups make isolating single crystals for X-ray diffraction (SCXRD) a significant technical challenge.

This whitepaper provides an in-depth technical guide on the predictive crystallographic parameters, conformational dynamics, and the rigorous experimental protocols required to successfully crystallize and analyze this highly reactive intermediate.

Molecular Anatomy & Conformational Landscape

The solid-state conformation of 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is dictated by a complex interplay of steric hindrance and electronic effects.

-

Steric Clash at the Ortho Position: The trifluoromethoxy (-OCF₃) group is a bulky substituent. When positioned ortho to the benzoyl chloride (-COCl) group, severe steric repulsion prevents the carbonyl group from adopting a coplanar orientation with the benzene ring. Consequently, the -COCl group is forced to twist significantly out of the aromatic plane.

-

Trifluoromethoxy Conformation: The -OCF₃ group itself exhibits conformational flexibility. In the solid state, it typically adopts a geometry where the C–O bond has partial double-bond character due to resonance with the aromatic ring, while the CF₃ moiety twists to minimize interactions with the adjacent acyl chloride[2].

-

Sulfonyl Chloride Geometry: Located at the 5-position (meta to the -OCF₃ and para to the -COCl), the -SO₂Cl group is relatively unhindered. It adopts a distorted tetrahedral geometry, with the highly polar S=O bonds participating in weak intermolecular interactions[3].

Logical workflow for the conformational analysis and structural determination.

Predictive Crystallographic Parameters

Because 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is highly prone to hydrolysis, empirical structural data must often be extrapolated from closely related, stable substructures. Based on high-resolution X-ray diffraction data of isolated benzoyl chlorides[4], sulfonyl chlorides[3], and trifluoromethoxybenzenes[2], the following quantitative crystallographic parameters are predicted for the target molecule.

Table 1: Predicted Bond Lengths and Angles

| Structural Parameter | Expected Value (Å / °) | Grounding Rationale |

| C(carbonyl)–Cl | 1.78 – 1.81 Å | Standard acyl chloride geometry; lengthened by electron withdrawal[4]. |

| C=O (carbonyl) | 1.18 – 1.20 Å | Strong double bond character, typical of unassociated acid chlorides[4]. |

| S–Cl (sulfonyl) | 2.02 – 2.06 Å | Typical for arylsulfonyl chlorides; highly polarizable bond[3]. |

| S=O (sulfonyl) | 1.42 – 1.44 Å | Distorted tetrahedral geometry around the sulfur atom[3]. |

| C(aryl)–O(CF₃) | 1.35 – 1.38 Å | Shortened due to partial double bond character via resonance[2]. |

| O–CF₃ | 1.30 – 1.33 Å | Highly polarized, shortened bond due to fluorine electronegativity[2]. |

| ∠ C(aryl)–O–CF₃ | 118° – 122° | sp²-like oxygen hybridization induced by electron withdrawal[2]. |

| Dihedral: Aryl / COCl | 45° – 75° | Forced out-of-plane twist due to steric clash with the ortho-OCF₃ group. |

Advanced Experimental Protocol for Reactive Electrophiles

To transition from theoretical prediction to empirical validation, one must overcome the molecule's extreme sensitivity to atmospheric moisture. Exposure to ambient humidity will rapidly hydrolyze the -COCl and -SO₂Cl groups into their respective carboxylic and sulfonic acids, yielding a mixed-crystal system that ruins diffraction data quality.

The following protocol is a self-validating system designed to ensure absolute anhydrous conditions from crystallization to data collection.

Step-by-Step Methodology

-

Inert Atmosphere Crystallization:

-

Causality: Standard benchtop crystallization will fail due to hydrolysis.

-

Action: Perform all solvent handling within an argon-filled glovebox (<1 ppm H₂O/O₂). Dissolve the compound in anhydrous dichloromethane (DCM) and layer with anhydrous hexane in a rigorously dried, silanized glass ampoule.

-

-

Crystal Harvesting in Hydrophobic Media:

-

Causality: Transferring the crystal from the mother liquor to the goniometer exposes it to air. Standard hydrocarbon oils provide insufficient moisture barriers.

-

Action: Submerge the crystals in a drop of cold perfluoropolyether oil (e.g., Fomblin® or Paratone-N) directly inside the glovebox or under a continuous argon stream. The fluorinated oil repels moisture and prevents ice-ring formation during cryocooling.

-

-

Rapid Cryocooling (100 K):

-

Causality: Thermal motion blurs electron density maps, especially for the freely rotating -CF₃ group.

-

Action: Mount the oil-coated crystal onto a MiTeGen loop and plunge it immediately into a 100 K nitrogen stream on the diffractometer.

-

-

Self-Validating Unit Cell Check:

-

Action: Before committing to a 12-hour data collection run, perform a 5-minute rapid scan to determine the unit cell. If the unit cell volume deviates significantly from the predicted ~350-400 ų per molecule (assuming Z=4), or if severe mosaicity is observed, abort the run. This prevents wasting instrument time on hydrolyzed or twinned crystals.

-

Experimental workflow for handling and X-ray data collection of moisture-sensitive crystals.

Intermolecular Interactions & Crystal Packing

Because 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride lacks traditional hydrogen bond donors (e.g., -OH, -NH), its crystal packing is governed by weaker, highly directional non-covalent interactions.

-

Halogen Bonding (S–Cl⋯O): The highly polarizable chlorine atom on the sulfonyl group exhibits a localized region of positive electrostatic potential (the σ-hole). This σ-hole can interact with the electron-rich oxygen atoms of adjacent sulfonyl or carbonyl groups, forming stabilizing S–Cl⋯O halogen bonds. This cooperative intermolecular association is a known driver of crystal packing in sulfonyl chlorides[5].

-

Fluorine Interactions: The -CF₃ group, while highly electronegative, is poorly polarizable. It typically participates in weak F⋯F contacts or C–H⋯F interactions with the aromatic protons of neighboring molecules, further locking the crystal lattice into place[5].

-

Steric Congestion: The rigid, sterically congested nature of the tri-substituted benzene ring forces the molecules to pack in a staggered arrangement, minimizing dipole-dipole repulsion between the highly electron-withdrawing substituents[6].

Conclusion

The crystallographic profiling of 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride reveals a molecule dominated by extreme steric hindrance and potent electrophilicity. By understanding the out-of-plane twist of the acyl chloride and the distorted tetrahedral nature of the sulfonyl chloride, researchers can better predict its reactivity trajectory in dual-functionalization syntheses. Successfully obtaining empirical X-ray data for such compounds requires uncompromising adherence to anhydrous protocols, leveraging perfluorinated oils and cryogenic temperatures to freeze the molecule's dynamic conformation in the solid state.

Sources

- 1. evitachem.com [evitachem.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cooperative intermolecular S–Cl⋯O and F⋯F associations in the crystal packing of α,ω-di(sulfonyl chloride) perfluoroalkanes, ClSO2(CF2)nSO2Cl, where n = 4, 6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Note: Chemoselective Functionalization of 5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Protocol Standard

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse chemical libraries relies heavily on versatile, bifunctional building blocks. 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride (CAS: 2138246-10-1) is a highly valuable dielectrophile that enables the divergent synthesis of complex amide-sulfonamide pharmacophores [1].

This application note provides a comprehensive guide to exploiting the intrinsic reactivity differences between its two electrophilic centers. By strictly controlling temperature, stoichiometry, and the nature of the base, researchers can achieve >95% chemoselective acylation, leaving the sulfonyl chloride intact for subsequent late-stage functionalization.

Structural & Physicochemical Profiling

The utility of this building block stems from the orthogonal reactivity of its functional groups and the pharmacokinetic enhancements provided by the trifluoromethoxy (-OCF 3 ) moiety. The -OCF 3 group acts as a "super-halogen," significantly increasing the lipophilicity and metabolic stability of the final drug candidate by resisting CYP450-mediated oxidative cleavage [1].

Table 1: Physicochemical & Structural Properties

| Property | Value / Description |

| Chemical Name | 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride |

| CAS Registry Number | 2138246-10-1 |

| Molecular Formula | C 8 H 3 Cl 2 F 3 O 4 S |

| Molecular Weight | 323.07 g/mol |

| Electrophilic Site 1 | Acyl Chloride (-COCl) |

| Electrophilic Site 2 | Sulfonyl Chloride (-SO 2 Cl) |

| Pharmacophoric Modifier | Trifluoromethoxy (-OCF 3 ) at the ortho-position |

Mechanistic Basis for Chemoselectivity (E-E-A-T)

To successfully utilize this building block without generating complex oligomeric mixtures, one must understand the causality behind the chemoselectivity. The differentiation between the two reactive sites is governed by Hard Soft Acid Base (HSAB) theory and steric geometry [2].

Table 2: Reactivity Comparison of the Electrophilic Centers

| Parameter | Acyl Chloride (-COCl) | Sulfonyl Chloride (-SO 2 Cl) |

| Electrophilicity | Hard, highly reactive | Soft, moderately reactive |

| Geometry | Planar ( sp2 ) | Tetrahedral ( sp3 ) |

| Steric Hindrance | Low | High |

| Optimal Temperature | -78 °C to 0 °C | 25 °C to 80 °C |

| Preferred Base | DIPEA, TEA (Non-nucleophilic) | Pyridine, DMAP (Nucleophilic) |

| Reaction Rate | Very Fast (< 1 hour) | Slower (4 - 12 hours) |

The Causality of Experimental Choices: The acyl chloride carbon is a hard electrophile with a planar sp2 geometry, making it highly susceptible to rapid nucleophilic attack by amines or alcohols at low temperatures (0 °C). Conversely, the sulfonyl chloride features a sterically hindered, tetrahedral sulfur center that reacts significantly slower [2].

Why use DIPEA instead of Pyridine in Step 1? Pyridine acts as a nucleophilic catalyst, forming a highly reactive intermediate that can inadvertently activate the sulfonyl chloride, leading to premature sulfonamidation or polymerization. N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base that merely scavenges the HCl byproduct, preserving the strict chemoselectivity required for Step 1 [3].

Visualizing the Divergent Workflow

The following workflow illustrates the stepwise, self-validating approach to functionalizing both centers orthogonally.

Figure 1: Divergent chemoselective functionalization of the bifunctional building block.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Failure to adhere to the specific workup conditions will result in the hydrolysis of the intermediate, providing immediate feedback on protocol adherence.

Protocol A: Chemoselective Amidation (Targeting the Acyl Chloride)

Objective: Form the benzamide while preserving the -SO 2 Cl group.

Reagents:

-

5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride (1.0 eq)

-

Primary or Secondary Amine (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve the bifunctional building block in anhydrous DCM to create a 0.2 M solution.

-

Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C. Critical Step: Do not proceed until the solution is chilled; ambient temperatures will cause a loss of chemoselectivity.

-

Addition: In a separate dry vial, dissolve the amine (1.0 eq) and DIPEA (1.1 eq) in a small volume of DCM. Add this solution dropwise to the reaction flask over 15–20 minutes using a syringe pump.

-

Reaction Monitoring: Stir at 0 °C for 1 hour. Validate completion via TLC (Hexane/EtOAc). The amide intermediate will appear as a new, slightly more polar spot.

-

Acidic Quench (Self-Validation Check): Quench the reaction with cold 1N HCl. Do NOT use an aqueous basic workup (e.g., NaHCO 3 ). A basic workup will hydrolyze the intact sulfonyl chloride into a water-soluble sulfonate salt, pulling your product into the aqueous layer and dropping your organic yield to zero.

-

Isolation: Extract the organic layer, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure at room temperature (avoid excessive heat). Use the crude intermediate immediately in Protocol B.

Protocol B: Subsequent Sulfonamidation (Targeting the Sulfonyl Chloride)

Objective: React the preserved -SO 2 Cl group to form the final amide-sulfonamide product.

Reagents:

-

Amide intermediate from Protocol A (1.0 eq)

-

Second Amine (1.5 - 2.0 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq) or Pyridine (2.0 eq)

-

Anhydrous DCM or THF

Step-by-Step Methodology:

-

Preparation: Dissolve the crude amide intermediate in DCM or THF (0.2 M) at room temperature.

-

Activation: Add the second amine (excess) followed by Pyridine and a catalytic amount of DMAP. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that overcomes the steric hindrance of the tetrahedral sulfur.

-

Propagation: Stir the mixture at room temperature for 4 to 12 hours. If the amine is highly sterically hindered, gentle heating (40 °C) may be required.

-

Validation: Monitor via LC-MS. The mass shift will clearly indicate the displacement of the chlorine atom by the amine.

-

Workup & Purification: Quench with saturated aqueous NH 4 Cl. Extract with EtOAc, wash with brine, dry over Na 2 SO 4 , and purify the final bis-functionalized product via flash column chromatography.

References

-

Wang, X., et al. "Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

-

Alisi, M. A., et al. "FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis". Pharmaceuticals (Basel), National Library of Medicine (PMC). Available at:[Link]

Application Note: Chemoselective Derivatization of Primary Amines Using 5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl Chloride

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the derivatization of primary amines using the bifunctional reagent 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride. This reagent possesses two distinct reactive sites—a highly reactive benzoyl chloride and a less reactive sulfonyl chloride—enabling chemoselective modification of primary amines under controlled conditions. We will explore the underlying principles of this differential reactivity and provide step-by-step protocols for both selective N-acylation to form a stable amide while preserving the sulfonyl chloride moiety, and a subsequent (or one-pot) sulfonamide formation. These methodologies are critical for researchers in drug discovery, metabolomics, and synthetic chemistry who require robust methods for modifying primary amines to enhance analytical detection or to serve as intermediates for further molecular elaboration.[1]

Introduction and Scientific Principles

Primary amines are fundamental functional groups in a vast range of biologically active molecules, including neurotransmitters, amino acids, and pharmaceutical compounds. However, their high polarity can present challenges for analytical techniques like reversed-phase liquid chromatography, leading to poor retention and separation.[2] Chemical derivatization is a powerful strategy to overcome these limitations by increasing the hydrophobicity of the analyte and introducing moieties that enhance mass spectrometric ionization.[3][4]

5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is a uniquely suited reagent for this purpose. Its bifunctional nature offers a platform for controlled, stepwise derivatization.

-

Benzoyl Chloride Group: This acyl chloride is highly electrophilic and reacts rapidly with primary amines via nucleophilic acyl substitution, a variant of the classic Schotten-Baumann reaction, to form a stable amide bond.[2][5] This reaction is often fast and can proceed under mild conditions, sometimes even without a strong base.[6]

-

Sulfonyl Chloride Group: This group is also electrophilic but is generally less reactive than the acyl chloride. Its reaction with a primary amine to form a sulfonamide typically requires the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct and facilitate the reaction.[7][8]

This reactivity differential is the cornerstone of its utility, allowing for a chemoselective acylation at the benzoyl chloride position while leaving the sulfonyl chloride available for subsequent transformations. This preserved "reactive handle" is invaluable for synthesizing more complex molecules or for introducing a second, different molecular tag.

Reaction Mechanism and Workflow

The derivatization process involves a nucleophilic attack by the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the benzoyl chloride. This is the kinetically favored first step. The subsequent reaction at the sulfonyl chloride site is thermodynamically favorable but kinetically slower, allowing for its controlled initiation by changing reaction conditions, such as adding a suitable base.

Caption: Chemoselective reaction of a primary amine with the bifunctional reagent.

Experimental Protocols

3.1. Safety Precautions

5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is a corrosive and moisture-sensitive compound. It will react with water to liberate toxic and corrosive gases (HCl).[9][10] All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory. All glassware and solvents must be anhydrous to prevent hydrolysis of the reagent.[7]

3.2. Protocol 1: Selective N-Acylation (Amide Formation)

This protocol is designed to selectively acylate the primary amine at the benzoyl chloride position, preserving the sulfonyl chloride group for potential future reactions.

Materials:

-

5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride

-

Primary amine of interest (e.g., benzylamine, aniline)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Triethylamine (TEA) or Pyridine (optional, for less reactive amines)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Amine Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the flask to 0 °C in an ice bath with stirring. This is critical to control the initial exotherm and maximize selectivity.

-

Reagent Addition: Dissolve 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

-

Causality Note: A slight excess of the amine derivatizing agent ensures full consumption of the target analyte, which is often the limiting reagent in analytical applications.

-

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. The optimal time may vary depending on the reactivity of the amine.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine and the formation of the desired amide product.[7]

-

Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[6][11]

-

Causality Note: The acid wash removes any unreacted amine and basic impurities. The bicarbonate wash neutralizes any remaining acid, including HCl generated during the reaction.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by flash column chromatography or recrystallization.

Caption: Experimental workflow for selective N-acylation of primary amines.

3.3. Protocol 2: One-Pot Amide and Sulfonamide Formation

This protocol extends Protocol 1 to form a sulfonamide in the same reaction vessel after the initial acylation is complete.

Procedure:

-

Perform Protocol 1, Steps 1-5. Do not proceed to the workup (Step 6).

-

Base Addition: After confirming the initial acylation is complete via TLC or LC-MS, cool the reaction mixture back to 0 °C. Add anhydrous pyridine or triethylamine (2.0-2.2 eq) dropwise.

-

Second Reaction: Allow the mixture to stir at room temperature overnight (12-24 hours). The reaction may require gentle heating (40-50 °C) for less reactive amines or sterically hindered substrates.

-

Monitoring: Monitor the formation of the final sulfonamide-amide product by TLC or LC-MS.

-

Workup and Purification: Proceed with Steps 6-9 from Protocol 1. The 1 M HCl wash is particularly important here to remove the pyridine or triethylamine base.

Data Presentation and Troubleshooting

The optimal conditions can vary based on the nucleophilicity and steric hindrance of the primary amine. The following table provides illustrative starting points.

| Amine Type | Base (Protocol 1) | Temp (°C) | Time (h) | Potential Issue | Mitigation Strategy |

| Aliphatic (e.g., Benzylamine) | None or catalytic TEA | 0 → RT | 1 - 2 | Di-sulfonylation (if base used in excess) | Use 1:1 stoichiometry; monitor reaction closely.[7] |

| Aromatic (e.g., Aniline) | TEA or Pyridine (1.1 eq) | 0 → RT | 2 - 4 | Slower reaction rate | Gentle warming (40°C) may be required. |

| Sterically Hindered | Pyridine (1.2 eq) | RT → 50°C | 4 - 12 | Incomplete reaction | Increase reaction time and/or temperature. |

| General Issue | - | - | - | Hydrolysis of reagent | Ensure all glassware and solvents are scrupulously anhydrous.[7] |

| General Issue | - | - | - | Formation of polar byproduct | This is likely the sulfonic acid from hydrolysis; see above.[7] |

Conclusion

5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is a potent and versatile reagent for the derivatization of primary amines. By carefully controlling the reaction conditions, particularly temperature and the use of a base, researchers can achieve high chemoselectivity. The protocols outlined in this guide provide a robust framework for either selective N-acylation, yielding a stable amide with a preserved sulfonyl chloride handle, or for complete derivatization to the corresponding sulfonamide-amide. These methods empower scientists to enhance the analytical properties of polar molecules and to construct complex molecular architectures for pharmaceutical and chemical research.

References

- 5-(Chlorosulfonyl)-2-(trifluoromethoxy)

- Sulfonamide Synthesis with Primary Amines. Benchchem Technical Support Center.

- Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Yuan, T. F., et al. PMC.

- Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.

- One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal.

- Safety Data Sheet for 2-(Trifluoromethyl)benzoyl chloride. TCI America.

- Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride. Fisher Scientific.

- Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Regan, K., et al. PMC.

- Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography. Di Martino, C., et al.

- Safety Data Sheet for 2-(Trifluoromethyl)benzoyl chloride. Thermo Fisher Scientific.

- Safety Data Sheet for 2-(Trifluoromethoxy)benzoyl Chloride. Angene Chemical.

- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses.

- Application Notes and Protocols: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines. Benchchem.

- Synthesis of sulfonyl chloride substrate precursors.

- Application Notes and Protocols for the Derivatization of 5-Amino-2-chlorobenzotrifluoride. Benchchem.

- Sandmeyer Chlorosulfonylation of (Hetero)

- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. van Rensburg, M., et al. PMC.

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl

- Process to prepare sulfonyl chloride derivatives.

- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Yang, J., et al. Asian Journal of Chemistry.

- Mild and General Method for the Synthesis of Sulfonamides.

- Primary amines react with benzoyl chloride to give benzamides. Vedantu.

- Benzoyl chloride – Knowledge and References. Taylor & Francis.

Sources

- 1. evitachem.com [evitachem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

solid-phase peptide synthesis using 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride

An Application Note and Protocol for the Utilization of 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride in Solid-Phase Peptide Synthesis

Authored by: A Senior Application Scientist

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small protein manufacturing for research and therapeutic development.[1] The functionalization of peptides to introduce novel chemical moieties is a critical step in drug discovery, enabling the modulation of pharmacological properties, the attachment of labels, or the creation of unique structural constraints. This document details the application of 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride, a bifunctional reagent, for the strategic modification of resin-bound peptides. We present its chemical profile, protocols for its use in N-terminal capping, and subsequent on-resin derivatization, thereby expanding the toolkit for advanced peptide design.

Introduction: Beyond the Primary Sequence

The biological activity of a peptide is not solely dictated by its amino acid sequence. Post-synthesis modifications are pivotal for enhancing stability, bioavailability, and target affinity. The introduction of non-canonical functional groups can fundamentally alter a peptide's therapeutic potential. 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is a unique reagent featuring two distinct reactive sites: a highly reactive benzoyl chloride and a slightly less reactive sulfonyl chloride.[2] This differential reactivity allows for a two-stage modification strategy. The benzoyl chloride can be used to acylate the N-terminal amine of a peptide, while the sulfonyl chloride remains as a versatile handle for subsequent chemical ligation with a wide array of nucleophiles.[3] Furthermore, the trifluoromethoxy group serves as a useful ¹⁹F NMR probe for analytical purposes.

Reagent Profile and Mechanism of Action

5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride (Molecular Formula: C₈H₃Cl₂F₃O₃S) possesses a dual electrophilic character.[2]

-

Benzoyl Chloride: This functional group is a potent acylating agent, reacting readily with primary and secondary amines (such as the N-terminus of a peptide) to form a stable amide bond. This reaction is typically rapid and proceeds under mild basic conditions.[2]

-

Sulfonyl Chloride: This group reacts with nucleophiles, particularly primary and secondary amines, to form highly stable sulfonamides.[4] While also reactive, the conditions can be tuned to allow for selective reaction at the benzoyl chloride first.

The proposed mechanism for N-terminal modification involves the nucleophilic attack of the deprotected peptide amine onto the carbonyl carbon of the benzoyl chloride. This is the kinetically favored pathway under standard acylation conditions. The sulfonyl chloride group remains intact, poised for subsequent functionalization.

Caption: Workflow for peptide modification using the bifunctional reagent.

Safety and Handling of Sulfonyl Chlorides

WARNING: Sulfonyl chlorides are corrosive, lachrymatory, and react exothermically with water and other nucleophiles.[5][6] All handling must be performed in a certified chemical fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a face shield, a chemical-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5][6][7]

-

Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[8] Keep away from water, alcohols, and strong bases.[5]

-

Spills: In case of a small spill, cover with a dry, inert absorbent material such as sand or soda ash.[5] Do not use water. Evacuate the area and ensure proper ventilation before cleanup.[8]

-

Disposal: Excess reagent and reaction mixtures must be quenched carefully before disposal. A recommended method is the slow addition of the material to a cold, stirred solution of sodium bicarbonate.[5] Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

These protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) procedures.[9][10] They assume the peptide has been synthesized on a suitable resin (e.g., Rink Amide for a C-terminal amide) and the final N-terminal Fmoc group has been removed.

Protocol 1: N-Terminal Acylation with 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride

This protocol describes the capping of the N-terminal amine of the resin-bound peptide.

Materials:

-

Resin-bound peptide with free N-terminus (1.0 eq, e.g., 0.1 mmol scale)

-

5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride (3.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in anhydrous DCM (10 mL per gram of resin) for 30 minutes in the reaction vessel.[9]

-

Solvent Exchange: Drain the DCM and wash the resin three times with anhydrous DMF.

-

Reagent Preparation: In a separate flask under an inert atmosphere, dissolve 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride (3.0 eq) in anhydrous DCM.

-

Coupling Reaction: a. Add the reagent solution to the swelled resin. b. Add DIPEA (6.0 eq) to the vessel. c. Agitate the mixture at room temperature for 2 hours. The benzoyl chloride is expected to react preferentially with the peptide's N-terminus.

-

Washing: Drain the reaction mixture and wash the resin extensively to remove excess reagents and by-products. Perform sequential washes as follows:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

DCM (3 times)

-

-

Kaiser Test (Optional): Perform a Kaiser test to confirm the absence of a primary amine, indicating a complete acylation reaction. A negative result (yellow beads) is expected.

-

Drying: Dry the resin under a vacuum for storage or proceed directly to Protocol 2.

Protocol 2: On-Resin Sulfonamide Formation

This protocol details the subsequent modification of the pendant sulfonyl chloride group.

Materials:

-

Acylated peptide-resin from Protocol 1 (1.0 eq)

-

Primary or secondary amine of choice (e.g., benzylamine) (5.0 eq)

-

DIPEA (10.0 eq)

-

Anhydrous DMF

Procedure:

-

Resin Swelling: Swell the acylated peptide-resin in anhydrous DMF (10 mL per gram of resin) for 30 minutes.

-

Derivatization Reaction: a. In a separate flask, dissolve the desired amine (5.0 eq) and DIPEA (10.0 eq) in anhydrous DMF. b. Add this solution to the swelled resin. c. Agitate the mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

-

Washing: Drain the reaction solution and wash the resin thoroughly as described in Protocol 1, Step 5.

-

Drying: Dry the final modified peptide-resin under a vacuum.

Protocol 3: Cleavage and Deprotection

This protocol releases the final modified peptide from the solid support.

Materials:

-

Modified peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive) .

-

Cold diethyl ether

Procedure:

-

Place the dry resin in a suitable reaction vessel.

-

Add the cleavage cocktail (10 mL per 0.1 mmol of synthesis scale).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a flask of cold diethyl ether (approx. 10x the volume of the filtrate).

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under a vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Data and Characterization

The success of the modification can be readily confirmed by mass spectrometry. The table below provides the expected mass shifts for a model peptide.

| Modification Step | Reagent/Moiety Added | Theoretical Monoisotopic Mass Increase (Da) |

| Protocol 1 | 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl | 267.93 |

| Protocol 2 | Subsequent reaction with Benzylamine | 357.03 (Net increase after displacing Cl and adding C₇H₇N) |

Note: The mass increase in Protocol 2 is calculated from the initial peptide. The sulfonyl chloride (-SO₂Cl) is converted to a sulfonamide (-SO₂-NH-CH₂-Ph), resulting in a net change.

Caption: Step-by-step experimental and chemical transformation pathway.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Acylation (Protocol 1) | Insufficient reagent/base; poor resin swelling; moisture contamination. | Increase equivalents of reagent and base; ensure use of anhydrous solvents; extend reaction time. |

| Incomplete Sulfonamide Formation (Protocol 2) | Steric hindrance from peptide or amine; low nucleophilicity of the amine. | Increase equivalents of amine and base; extend reaction time; gently heat the reaction (e.g., to 40°C) if peptide stability allows. |

| Low Cleavage Yield | Incomplete reaction at any stage; steric hindrance around cleavage site. | Ensure reactions are complete before cleavage; extend cleavage time. |

| Unidentified Side Products | Reaction of sulfonyl chloride with nucleophilic side chains (Lys, Orn); hydrolysis of sulfonyl chloride. | Ensure all susceptible side chains are appropriately protected; strictly maintain anhydrous conditions throughout. |

Conclusion

5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride is a valuable tool for the dual functionalization of synthetic peptides. By leveraging the differential reactivity of its two electrophilic centers, researchers can first cap a peptide and then introduce a secondary modification via robust sulfonamide chemistry. The protocols outlined herein provide a framework for employing this reagent to create complex, modified peptides for advanced applications in chemical biology and drug development.

References

-

Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

-

Fields, G.B. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

-

Amblard, F., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. [Link]

-

Evotec (n.d.). Buy 5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoyl chloride. [Link]

-

Cole-Parmer (2005). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. [Link]

-

Lee, Y.S. & Lee, C.W. (2018). Synthesis of Sulfonopeptides. Methods in Molecular Biology, 1799, 117-124. [Link]

-

de la Torre, J.C., et al. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 59(28), 11435-11440. [Link]

Sources

- 1. Knowledge Center Archive - Bachem [bachem.com]